molecular formula C12H15ClN2O3S2 B2952596 4-(6-(Methylsulfonyl)benzo[d]thiazol-2-yl)morpholine hydrochloride CAS No. 1215637-15-2

4-(6-(Methylsulfonyl)benzo[d]thiazol-2-yl)morpholine hydrochloride

Cat. No. B2952596
CAS RN: 1215637-15-2
M. Wt: 334.83
InChI Key: HZRYNZPIMICUCP-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a benzo[d]thiazol-2-yl group, a methylsulfonyl group, and a morpholine group. The structure was analyzed based on IR, 1H, 13C NMR, and mass spectral data .

Scientific Research Applications

Sulfonamides: A Patent Review (2008 – 2012)

This review discusses the primary sulfonamide moiety's presence in many clinically used drugs, including diuretics, carbonic anhydrase inhibitors, antiepileptics, and antipsychotics. It highlights recent developments in sulfonamides, including their role in antiglaucoma agents and antitumor agents targeting carbonic anhydrase isoforms IX and XII. This suggests the importance of sulfonamide structures in drug development and their potential application in treating various conditions, which could be relevant to understanding the utility of compounds like "4-(6-(Methylsulfonyl)benzo[d]thiazol-2-yl)morpholine hydrochloride" in scientific research and therapeutics (Carta, Scozzafava, & Supuran, 2012).

Diuretics with Carbonic Anhydrase Inhibitory Action: A Patent and Literature Review (2005 – 2013)

This review covers diuretics that also act as carbonic anhydrase inhibitors, emphasizing the multifaceted therapeutic potential of such compounds. It discusses the polypharmacological effects and the need for novel sulfonamide-based inhibitors to address conditions like obesity, cancer, epilepsy, and hypertension. This context may offer insights into the research applications of sulfonamide-containing compounds like the one (Carta & Supuran, 2013).

A Review on Chemical and Pharmacological Interest of Morpholine and Pyrans Derivatives

This review focuses on the morpholine moiety, which is present in various pharmacologically active compounds. It summarizes the broad spectrum of pharmacological profiles of morpholine derivatives, indicating the structural flexibility and adaptability of morpholine in contributing to diverse therapeutic activities. This review underscores the potential of morpholine derivatives in drug development, suggesting that compounds incorporating this moiety, such as "4-(6-(Methylsulfonyl)benzo[d]thiazol-2-yl)morpholine hydrochloride," could have varied scientific research applications (Asif & Imran, 2019).

properties

IUPAC Name

4-(6-methylsulfonyl-1,3-benzothiazol-2-yl)morpholine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3S2.ClH/c1-19(15,16)9-2-3-10-11(8-9)18-12(13-10)14-4-6-17-7-5-14;/h2-3,8H,4-7H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZRYNZPIMICUCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)N3CCOCC3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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